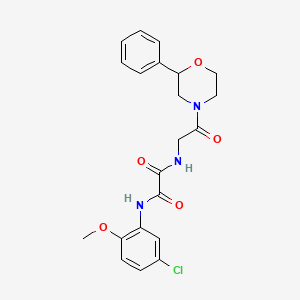

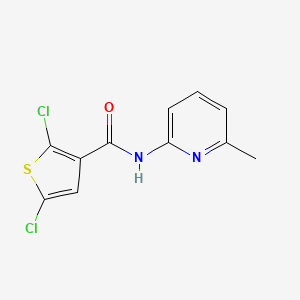

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate, also known as BZP, is a chemical compound that has been studied for its potential use in scientific research. BZP is a derivative of benzothiazole and furan, and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

- Convenient Synthesis of Novel Heterocyclic Compounds : Research demonstrates the synthesis of novel derivatives from precursors like Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, leading to various fused heterocyclic ring systems. These compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, showcase the versatility of sodium compounds in synthesizing complex organic structures (Mostafa & Nada, 2015).

- Chemical Structure and Coordination : Studies on sodium compounds like Sodium 3,5-dinitrobenzoate elucidate their structural characteristics, such as trigonal configuration and crystallographic symmetry. These insights contribute to understanding the molecular geometry and potential reactivity of sodium compounds in various applications (Jones Hp, Gillon, & Davey, 2005).

Potential Applications in Materials Science

- Electrochemical Properties for Battery Applications : Sodium salts are being designed for use in nonaqueous sodium electrolytes for batteries. Research into sodium imidazole fluorine derivative salts reveals their promising electrochemical and structural properties, indicating potential applications in energy storage technologies (Plewa-Marczewska et al., 2014).

Contributions to Organic Synthesis Methods

- Cross-Coupling Reactions : Investigations into palladium-catalyzed direct C-H arylation using sodium compounds as activators have expanded the toolkit for synthesizing thiazole derivatives. This method demonstrates the role of sodium in facilitating cross-coupling reactions, enhancing the synthesis of aromatic sulfides with diverse functional groups (Miyaoku & Mori, 2009).

Environmental and Safety Aspects

- Food Preservatives and Health Implications : Sodium benzoate, a common preservative, has been studied for its impact on human health, particularly regarding glucose homeostasis and metabolic profiles. Understanding the safety and physiological effects of sodium compounds used in consumer products is crucial for their responsible application (Lennerz et al., 2015).

properties

IUPAC Name |

sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.Na/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16;/h1-6,9-10H,7-8H2,(H,18,19);/q;+1/p-1/b11-10+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLVSLFWXRRLMC-ASTDGNLGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CO3)/CCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12NNaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;(E)-4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2835963.png)

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)

![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)

![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)